Éthiozine

Vue d'ensemble

Description

Ethiozin is a selective pre- and post-emergence herbicide.

Applications De Recherche Scientifique

Herbicide en agriculture

L'éthiozine est utilisée comme herbicide en agriculture. Elle peut contrôler sélectivement les Bromus spp. sur une plus large gamme de types de sols . Cela en fait un outil précieux pour les agriculteurs qui cherchent à protéger leurs cultures contre ces types de mauvaises herbes.

Métabolisme dans les cultivars tolérants

L'éthiozine est métabolisée plus rapidement par les cultivars tolérants . Cela signifie que certains types de plantes peuvent décomposer l'éthiozine plus rapidement, réduisant ainsi son impact sur ces plantes. Cette propriété est importante dans le développement de cultures qui peuvent coexister avec l'utilisation de cet herbicide.

Activité de la nitrogénase

L'éthiozine a été étudiée pour ses effets sur l'activité de la nitrogénase dans certaines souches de bactéries . À certaines concentrations (20 ppm), elle n'exerce aucun effet inhibiteur sur l'activité de la nitrogénase d'Azospirillum lipoferum et d'A. brasilense . La nitrogénase est une enzyme qui joue un rôle crucial dans la fixation de l'azote, un processus vital pour la croissance des plantes.

Effets inhibiteurs

D'autre part, des concentrations plus élevées d'éthiozine (50 ppm) peuvent entraîner une diminution marquée de l'activité de la nitrogénase . Cela démontre que l'impact de l'éthiozine peut varier considérablement en fonction de sa concentration.

Impact sur la croissance

L'herbicide éthiozine a été observé comme ayant un effet inhibiteur sur la croissance de certaines bactéries . Par exemple, la croissance d'A. brasilense et d'A. lipoferum a été inhibée pendant 12 h et 24 h, respectivement . Cependant, la croissance et l'activité de la nitrogénase ont été complètement récupérées par la suite .

Mode d'application

L'effet de l'éthiozine peut également varier en fonction du mode d'application . Par exemple, différents effets sur l'activité de la nitrogénase ont été observés lorsque l'éthiozine a été ajoutée au milieu 24 h après l'inoculation, et lorsqu'une source de carbone a été ajoutée au milieu 24 h après l'inoculation .

Mécanisme D'action

Target of Action

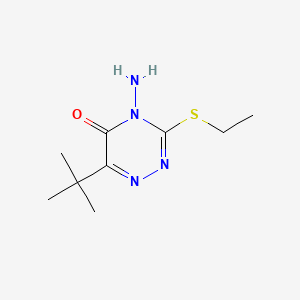

Ethiozin, also known as 4-amino-6-tert-butyl-3-ethylthio-1,2,4-triazin-5(4H)-one , is a triazinone herbicide . Its primary target is the photosystem II receptor site . This site plays a crucial role in the photosynthetic electron transport chain, which is essential for energy production in plants .

Mode of Action

Ethiozin acts as a photosynthetic electron transport inhibitor at the photosystem II receptor site . By binding to this site, Ethiozin disrupts the normal flow of electrons during photosynthesis, thereby inhibiting the plant’s ability to produce energy . This results in the cessation of plant growth and eventually leads to plant death .

Biochemical Pathways

The primary biochemical pathway affected by Ethiozin is photosynthesis, specifically the electron transport chain within photosystem II . By inhibiting electron transport, Ethiozin disrupts the production of ATP and NADPH, two molecules that are crucial for various cellular processes, including the synthesis of sugars in the Calvin cycle .

Pharmacokinetics

It is known that ethiozin is a small molecule with a molecular weight of 22831 , which may influence its ADME properties

Result of Action

The primary result of Ethiozin’s action is the inhibition of plant growth. By disrupting photosynthesis, Ethiozin deprives the plant of the energy it needs to grow . Over time, this energy deprivation leads to the death of the plant .

Action Environment

The efficacy and stability of Ethiozin, like many other herbicides, can be influenced by various environmental factors. These may include temperature, rainfall, soil type, and the presence of other chemicals . .

Propriétés

IUPAC Name |

4-amino-6-tert-butyl-3-ethylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4OS/c1-5-15-8-12-11-6(9(2,3)4)7(14)13(8)10/h5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZSGNDOZREKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(C(=O)N1N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041926 | |

| Record name | Ethiozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64529-56-2 | |

| Record name | Ethiozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64529-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethiozin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064529562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethiozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHIOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10075DWR0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

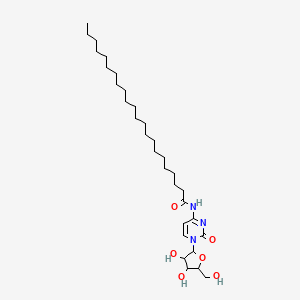

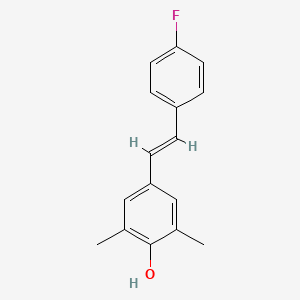

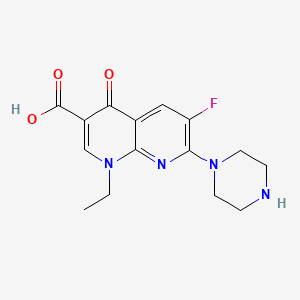

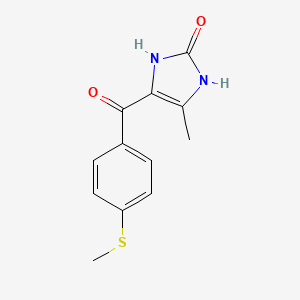

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid](/img/structure/B1671325.png)

![(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B1671336.png)